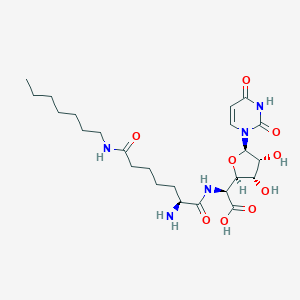
Oct-lys-upoc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is a synthetic derivative of uracil polyoxin C, a peptidyl nucleoside antibiotic. This compound is known for its potent inhibitory activity against chitin synthetase, an enzyme crucial for fungal cell wall biosynthesis. The addition of hydrophobic groups, such as octanoyl and lysyl, enhances its stability and resistance to intracellular degradation .
Métodos De Preparación
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is synthesized by reacting uracil polyoxin C with the appropriate amino acid p-nitrophenyl ester . The reaction involves the coupling of uracil polyoxin C with octanoyl-lysyl using standard peptide coupling conditions, such as dicyclohexylcarbodiimide (DCC) as a coupling agent . The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Análisis De Reacciones Químicas
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, modifying its chemical properties and biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of peptidyl nucleosides.
Medicine: Its inhibitory activity against chitin synthetase makes it a potential candidate for developing antifungal therapies.
Mecanismo De Acción
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C exerts its effects by inhibiting chitin synthetase, an enzyme responsible for synthesizing chitin in fungal cell walls . The compound binds to the active site of the enzyme, preventing the formation of chitin and disrupting the integrity of the fungal cell wall. This leads to osmotic sensitivity, abnormal morphology, and growth arrest in fungi .
Comparación Con Compuestos Similares
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is unique due to its hydrophobic modifications, which enhance its stability and resistance to intracellular degradation . Similar compounds include:
N-gamma-(octyl)-glutaminyluracil polyoxin C: Another hydrophobic derivative with similar inhibitory activity but lower stability.
Nikkomycins: Structurally related peptidyl nucleoside antibiotics with similar antifungal activity but different pharmacokinetic properties.
These compounds share a common mechanism of action but differ in their stability, reactivity, and biological activity, highlighting the uniqueness of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C .
Propiedades
Número CAS |
100566-83-4 |
|---|---|
Fórmula molecular |
C24H39N5O9 |
Peso molecular |
541.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-amino-7-(heptylamino)-7-oxoheptanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C24H39N5O9/c1-2-3-4-5-8-12-26-15(30)10-7-6-9-14(25)21(34)28-17(23(35)36)20-18(32)19(33)22(38-20)29-13-11-16(31)27-24(29)37/h11,13-14,17-20,22,32-33H,2-10,12,25H2,1H3,(H,26,30)(H,28,34)(H,35,36)(H,27,31,37)/t14-,17-,18-,19+,20+,22+/m0/s1 |
Clave InChI |
KQXVKGBKQDWQIX-WIPOLACYSA-N |
SMILES |
CCCCCCCNC(=O)CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
SMILES isomérico |
CCCCCCCNC(=O)CCCC[C@@H](C(=O)N[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
SMILES canónico |
CCCCCCCNC(=O)CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Key on ui other cas no. |
100566-83-4 |
Sinónimos |
N-epsilon-(octanoyl)lysyl-uracil polyoxin C Oct-Lys-UPOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















